molecular formula C19H19N3O B2397057 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol CAS No. 2248959-50-2

1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol

Cat. No.: B2397057
CAS No.: 2248959-50-2
M. Wt: 305.381
InChI Key: VVSOGKZDDZMJDF-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol is a complex organic compound that features a carbazole moiety linked to a pyrazole ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol typically involves multi-step organic reactions. One common method starts with the formation of the carbazole derivative, followed by the introduction of the pyrazole ring through a series of nucleophilic substitution reactions. The final step involves the addition of the propanol chain under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or carbazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced carbazole or pyrazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(1H-pyrazol-1-yl)-2-propanol
  • 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
  • 1-(9H-carbazol-9-yl)-3-(4-methyl-1H-pyrazol-1-yl)-2-propanol

Uniqueness: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol stands out due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-carbazol-9-yl-3-(3-methylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-10-11-21(20-14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOGKZDDZMJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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